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Compound of Interest

Compound Name: 2-Iodo-5-methylaniline

Cat. No.: B084972 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the toxicological profiles of chemical compounds is paramount. This guide provides a

comprehensive comparison of the toxicology of aniline and its halogenated derivatives,

including chloro-, bromo-, and fluoroanilines. By presenting key experimental data, detailed

methodologies, and visual representations of toxicological pathways, this document aims to

support informed decision-making in research and chemical safety assessment.

Executive Summary
Aniline and its halogenated derivatives are a class of aromatic amines with wide industrial

applications, but they also pose significant toxicological risks. The primary toxic effects include

methemoglobinemia, genotoxicity, and carcinogenicity. The nature and position of the halogen

substituent on the aniline ring play a crucial role in modulating the toxic potency and metabolic

fate of these compounds. Generally, halogenation tends to increase the toxicity of the aniline

molecule. This guide systematically evaluates and compares these toxicological properties to

provide a clear and objective overview.

Quantitative Toxicological Data
The following tables summarize the acute and chronic toxicity data for aniline and its

halogenated derivatives. These values are primarily derived from studies in rodent models and

provide a comparative basis for assessing their relative toxicity.

Table 1: Acute Toxicity Data for Aniline and Its Halogenated Derivatives
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Chemical
Name

CAS Number
Oral LD50
(mg/kg, rat)

Dermal LD50
(mg/kg, rabbit)

Inhalation
LC50 (mg/L,
4h, rat)

Aniline 62-53-3 250 - 442 820 1.86 - 3.3

2-Chloroaniline 95-51-2 1016 1000 (rat) 4.2 - 6.1

3-Chloroaniline 108-42-9 256 250 (rat) 0.55

4-Chloroaniline 106-47-8 300 - 420 360 2.34

2-Bromoaniline 591-19-5 455 No data available No data available

3-Bromoaniline 591-20-8 625 No data available No data available

4-Bromoaniline 106-40-1 430 2500 No data available

2-Fluoroaniline 348-54-9 300 No data available No data available

3-Fluoroaniline 371-40-4 460 No data available No data available

4-Fluoroaniline 371-40-4 417-460 No data available No data available

3,4-

Dichloroaniline
95-76-1 530 - 880 >1000 (rat) 3.3

3-Chloro-4-

fluoroaniline
367-21-5

Harmful if

swallowed (ATE:

500-2000 mg/kg)

Harmful in

contact with skin

(ATE: 1000-2000

mg/kg)

Harmful if

inhaled (ATE: 1-5

mg/L)

Data presented as a range where different studies reported varying values. The species for

dermal LD50 is noted in parentheses where it is not the rat.

Table 2: Repeated Dose and Reproductive/Developmental Toxicity Data
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Chemical
Name

Study Type Species
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Key Effects
Observed at
LOAEL

Aniline 28-day oral Rat 10 30

Methemoglob

inemia,

spleen and

liver effects

4-

Chloroaniline
90-day oral Rat 2 10

Hematotoxicit

y, spleen and

kidney effects

3,4-

Dichloroanilin

e

Reproductive/

Development

al Screening

(OECD 422)

Rat 1 (maternal) 5 (maternal)

Reduced

body weight

gain in dams.

[1]

4-Methoxy-2-

nitroaniline

Combined

Repeated

Dose and

Reproductive/

Development

al Screening

(OECD 422)

Rat
75 (repeated

dose)

450

(repeated

dose)

Hemolytic

anemia, liver

and thyroid

effects.[2]

4-Methoxy-2-

nitroaniline

Combined

Repeated

Dose and

Reproductive/

Development

al Screening

(OECD 422)

Rat

450

(reproductive/

development

al)

>450

No

reproductive

or

development

al toxicity

observed.[2]

Mechanisms of Toxicity
The primary mechanisms of toxicity for aniline and its halogenated derivatives involve

metabolic activation to reactive intermediates that can induce oxidative stress, bind to

macromolecules, and cause genetic damage.
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Methemoglobinemia
A hallmark of aniline toxicity is the induction of methemoglobinemia, where the iron in

hemoglobin is oxidized from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, rendering it

incapable of transporting oxygen. This process is mediated by reactive metabolites, particularly

phenylhydroxylamines.

Genotoxicity and Carcinogenicity
Many aniline derivatives are genotoxic, capable of inducing mutations and chromosomal

damage.[3] Metabolic activation, primarily through N-hydroxylation by cytochrome P450

enzymes, leads to the formation of reactive nitrenium ions that can form DNA adducts.[4] This

genotoxic potential is closely linked to their carcinogenicity, with the spleen being a primary

target organ for aniline-induced tumors in rats.[3] The International Agency for Research on

Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A).

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear

understanding of the toxicology of these compounds.
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Caption: Metabolic activation pathway of aniline and its halogenated derivatives leading to

toxicity.
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Click to download full resolution via product page

Caption: A typical experimental workflow for the toxicological assessment of aniline derivatives.

Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and

reliability of toxicological studies. The following are summaries of key experimental

methodologies.

Acute Oral Toxicity (OECD 425: Acute Oral Toxicity - Up-
and-Down Procedure)

Principle: This method is a sequential test that uses a minimum number of animals to

estimate the LD50.

Animals: Typically, young adult female rats are used.

Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next

animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This process

continues until the stopping criteria are met.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for up to 14 days.

Endpoint: The LD50 is calculated using the maximum likelihood method.

Subchronic Oral Toxicity (OECD 408: Repeated Dose 90-
Day Oral Toxicity Study in Rodents)

Principle: To characterize the toxicity profile of a substance following 90 days of repeated

oral administration.[5]

Animals: Typically, rats of both sexes are used. At least 10 animals per sex per group are

recommended.[5]
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Procedure: The test substance is administered daily in graduated doses to several groups of

animals for 90 days. A control group receives the vehicle only.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements, hematology, clinical chemistry, and urinalysis at termination.

Endpoint: A detailed gross necropsy and histopathological examination of organs and tissues

are performed to identify target organs and establish a No-Observed-Adverse-Effect Level

(NOAEL).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium

and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic

state.[2]

Procedure: Bacteria are exposed to the test substance with and without a metabolic

activation system (S9 mix from rat liver).[6] The mixture is plated on a minimal medium, and

the number of revertant colonies is counted after 48-72 hours of incubation.[6]

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies compared to the negative control.[2]

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

Principle: This in vivo assay assesses the genotoxic potential of a substance by detecting

damage to chromosomes or the mitotic apparatus in erythroblasts.

Animals: Typically, mice or rats are used.

Procedure: Animals are exposed to the test substance, usually on two or more occasions.

Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for

the presence of micronuclei.

Endpoint: A significant increase in the frequency of micronucleated immature erythrocytes in

treated animals compared to controls indicates a genotoxic effect.
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Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
(OECD 422)

Principle: This study provides information on general systemic toxicity as well as potential

effects on male and female reproductive performance, such as gonadal function, mating

behavior, conception, and early embryonic development.[7][8]

Animals: Typically, rats of both sexes are used.

Procedure: The substance is administered daily to male rats for at least four weeks and to

female rats for two weeks prior to mating, during mating, gestation, and lactation.[9]

Observations: In addition to the observations in a standard repeated dose study,

reproductive parameters (e.g., fertility index, gestation length) and offspring viability and

growth are monitored.

Endpoint: The study aims to establish NOAELs for parental systemic toxicity, reproductive

performance, and developmental toxicity in the offspring.[2]

Conclusion
The toxicological profiles of aniline and its halogenated derivatives are complex and

significantly influenced by their chemical structure. Halogenation generally increases the toxic

potential, although the position of the halogen atom also plays a critical role. A thorough

understanding of their comparative toxicity, mechanisms of action, and the appropriate

experimental methodologies for their evaluation is essential for the safe handling and use of

these compounds in various industrial and research settings. This guide provides a

foundational overview to aid researchers and professionals in this endeavor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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